molecular formula C26H25BrN2O5 B12031380 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 767289-02-1

4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12031380
CAS No.: 767289-02-1
M. Wt: 525.4 g/mol
InChI Key: VVVYPANWIYUAHF-RWPZCVJISA-N
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Description

4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with a molecular formula of C27H27BrN2O5 . This compound is part of a class of chemicals known for their diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .

Properties

CAS No.

767289-02-1

Molecular Formula

C26H25BrN2O5

Molecular Weight

525.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H25BrN2O5/c1-17(2)18-4-11-23(12-5-18)33-16-25(30)29-28-15-20-14-21(27)8-13-24(20)34-26(31)19-6-9-22(32-3)10-7-19/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+

InChI Key

VVVYPANWIYUAHF-RWPZCVJISA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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